Cyclohexanone, 2-(4-methylphenoxy)-

Description

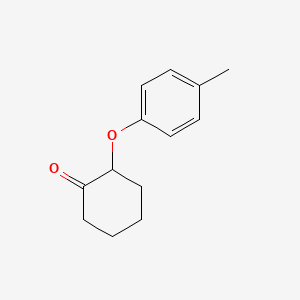

Cyclohexanone, 2-(4-methylphenoxy)-, is a substituted cyclohexanone derivative characterized by a 4-methylphenoxy group at the C-2 position of the cyclohexanone ring. The compound’s reactivity and applications likely stem from the electron-donating 4-methylphenoxy group, which influences both steric and electronic properties. For instance, similar derivatives exhibit antimicrobial activity and utility in chromatographic selectivity .

Properties

CAS No. |

59798-92-4 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

2-(4-methylphenoxy)cyclohexan-1-one |

InChI |

InChI=1S/C13H16O2/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h6-9,13H,2-5H2,1H3 |

InChI Key |

AAMBHRUVEVXJAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC2CCCCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-(4-methylphenoxy)- typically involves the reaction of cyclohexanone with 4-methylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include acids or bases, which facilitate the nucleophilic substitution of the phenol group onto the cyclohexanone ring.

Industrial Production Methods

Industrial production of Cyclohexanone, 2-(4-methylphenoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(4-methylphenoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted cyclohexanone derivatives.

Scientific Research Applications

Cyclohexanone, 2-(4-methylphenoxy)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-(4-methylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Effects on Physicochemical Properties

- Benzylidene Derivatives: Compounds like (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone feature conjugated aromatic systems, leading to distinct crystal packing behaviors despite structural similarities. These derivatives lack isomorphism due to weak intermolecular interactions, contrasting with simpler cyclohexanones.

- Nitro- vs. In contrast, methoxy-substituted analogs (e.g., 2-(2-methoxybenzyl)cyclohexanone ) exhibit lower polarity and altered solubility profiles.

- Hydroxyethyl vs. Hydroxyl Modifications :

Replacing a hydroxyl group with a hydroxyethyl moiety (as in Compound 4 , C₁₄H₂₂O₄) increases molecular flexibility and hydrogen-bonding capacity, as evidenced by NMR shifts (δH 3.60, δC 59.3) .

Table 1: Key Structural and Spectral Differences

*Estimated based on analogous structures.

Functional and Performance Comparisons

Chromatographic Selectivity

Cyclohexanone-functionalized anion exchangers exhibit distinct selectivity compared to dimethyl sulfoxide (DMSO)-based systems. For example:

- Theoretical Plate Numbers: DMSO-functionalized column: 60,000 m⁻¹ for SO₄²⁻. Cyclohexanone-functionalized column: 37,000 m⁻¹ for SO₄²⁻ .

- Peak Broadening: Cyclohexanone derivatives show broader peaks, attributed to weaker interactions with analytes like Br⁻ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.